4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide or thiosemicarbazide under acidic or basic conditions.
Attachment of the benzamide moiety: The 1,3,4-thiadiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(quinolin-8-yl)benzamide
- 4-methoxy-N-(pentan-3-yl)benzamide
- 2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
4-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific substitution pattern on the thiadiazole ring and the presence of the methoxy group on the benzamide moiety.
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-methoxy-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H19N3O2S/c1-4-10(5-2)14-17-18-15(21-14)16-13(19)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,18,19) |
InChI Key |
NBHSGJZFJXTUEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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